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molecular formula C10H8O3 B7943635 4-Formylcinnamic acid

4-Formylcinnamic acid

Cat. No. B7943635
M. Wt: 176.17 g/mol
InChI Key: LBOUHDMYVURTMA-UHFFFAOYSA-N
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Patent
US04803211

Procedure details

A drop of piperidine was added to a mixture of 13.4 g of p-tolualdehyde, 5 g of malonic acid and 50 ml of pyridine. The mixture was heated to reflux until evolution of carbon dioxide was discontinued. The reaction mixture was concentrated under reduced pressure and, 200 ml of water and 12 g of hydrogen sodium carbonate were added thereto. The mixture was washed with ethyl acetate and made acidic with conc. hydrochloric acid. The precipitated crystals were taken out by filtration, thoroughly washed with water and dried to give 6.6 g of p-formylcinnamic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1CCCCC1.[C:7]1([CH3:15])[CH:12]=[CH:11][C:10]([CH:13]=[O:14])=[CH:9][CH:8]=1.C(O)(=O)[CH2:17][C:18]([OH:20])=[O:19].C(=O)=O>N1C=CC=CC=1>[CH:13]([C:10]1[CH:11]=[CH:12][C:7]([CH:15]=[CH:17][C:18]([OH:20])=[O:19])=[CH:8][CH:9]=1)=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
13.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Quantity
5 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure and, 200 ml of water and 12 g of hydrogen sodium carbonate
ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
The mixture was washed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were taken out by filtration
WASH
Type
WASH
Details
thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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